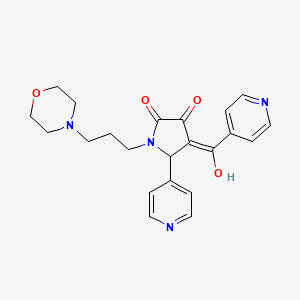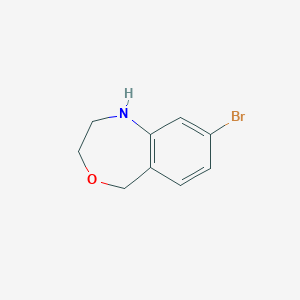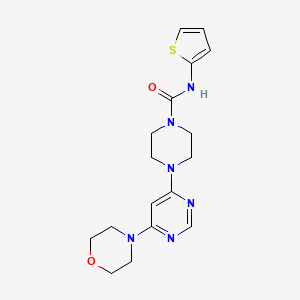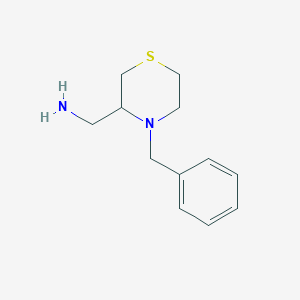
N-(3-((4-(3,4-dimethylphenyl)phthalazin-1-yl)oxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((4-(3,4-dimethylphenyl)phthalazin-1-yl)oxy)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the phthalazine family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of N-(3-((4-(3,4-dimethylphenyl)phthalazin-1-yl)oxy)phenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the AKT and ERK signaling pathways, which are known to be involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(3-((4-(3,4-dimethylphenyl)phthalazin-1-yl)oxy)phenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of various pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in various cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-((4-(3,4-dimethylphenyl)phthalazin-1-yl)oxy)phenyl)acetamide is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, it is relatively easy to synthesize and has a high degree of purity. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-((4-(3,4-dimethylphenyl)phthalazin-1-yl)oxy)phenyl)acetamide. One of the most significant areas of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo, which can help to determine its potential as a therapeutic agent for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N-(3-((4-(3,4-dimethylphenyl)phthalazin-1-yl)oxy)phenyl)acetamide involves several steps. The first step is the synthesis of 4-(3,4-dimethylphenyl)phthalazin-1-ol, which is achieved by reacting 3,4-dimethylaniline with phthalic anhydride. The resulting product is then reacted with 4-bromoanisole to form 4-(3,4-dimethylphenyl)phthalazin-1-yl 4-methoxyphenyl ether. Finally, this compound is reacted with N-(3-bromophenyl)acetamide to obtain N-(3-((4-(3,4-dimethylphenyl)phthalazin-1-yl)oxy)phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-((4-(3,4-dimethylphenyl)phthalazin-1-yl)oxy)phenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to possess significant anti-cancer properties and has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-11-12-18(13-16(15)2)23-21-9-4-5-10-22(21)24(27-26-23)29-20-8-6-7-19(14-20)25-17(3)28/h4-14H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQWDXLLLNMATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)
![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)


![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2507772.png)